N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide
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Description
N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide (also known as CMTFA) is a compound that has been used in a variety of scientific research applications. CMTFA is an organic compound that has a wide range of uses in the laboratory, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a tool for studying biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Characterization : Compound A is characterized by single-crystal X-ray diffraction (XRD), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) studies. In the crystal, molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds, forming a layer structure parallel to the bc plane. Hirshfeld surface analysis reveals the location of atoms with potential hydrogen bonding interactions .
Heterocyclic Chemistry and Oxazine Derivatives
- Oxazine Derivatives : The oxazine skeleton, with a six-membered heterocyclic ring containing oxygen and nitrogen atoms, exhibits excellent chemical versatility. Oxazines are attractive sources of bioactive compounds and are currently under investigation for drug discovery .
Biological Activities and Drug Discovery Potential
- Drug Discovery : Oxazine derivatives, like compound A, are being explored as potential new drugs. Their unique structural properties make them promising candidates for drug development .
Antifungal Activity
- Tiadinil : Compound A (tiadinil) demonstrates direct antifungal activity. It is a systemic acquired resistance (SAR) inducer. Studies have evaluated its effectiveness against Stagonosporopsis citrulli, the causal agent of gummy stem blight disease in watermelon .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5-2-3-6(4-7(5)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBTXGTTUWWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.